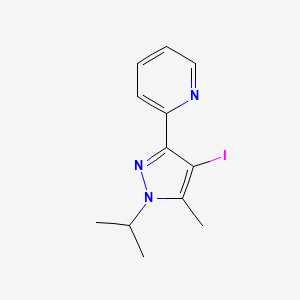

2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Description

2-(4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a substituted pyrazole moiety. Key structural attributes include:

- Pyridine core: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and π-electron delocalization.

- Pyrazole substituent: A five-membered ring with two adjacent nitrogen atoms, substituted at positions 4 (iodo), 1 (isopropyl), and 5 (methyl).

- Functional groups: The isopropyl group enhances lipophilicity, while the methyl group provides minimal steric hindrance.

This compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic methods (e.g., NMR and IR) as outlined in studies of related pyridine derivatives .

Properties

Molecular Formula |

C12H14IN3 |

|---|---|

Molecular Weight |

327.16 g/mol |

IUPAC Name |

2-(4-iodo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine |

InChI |

InChI=1S/C12H14IN3/c1-8(2)16-9(3)11(13)12(15-16)10-6-4-5-7-14-10/h4-8H,1-3H3 |

InChI Key |

UZBMCVLWCVSNLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C2=CC=CC=N2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a pyridine derivative. One common method involves the reaction of 4-iodo-1-isopropyl-5-methyl-1H-pyrazole with a pyridine derivative under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyridine rings.

Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in biological processes, leading to changes in cellular function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

*Estimated based on structural trends.

Key Comparisons

Substituent Effects: Halogen Impact: The iodo group in the target compound increases molecular weight (~330 g/mol) compared to chloro analogs (e.g., 545 g/mol in ). Lipophilicity: The isopropyl group enhances lipophilicity compared to smaller substituents (e.g., methyl or methoxy), influencing solubility and bioavailability.

Heterocyclic Frameworks :

- Pyrazole vs. Oxadiazole : Pyrazole (two adjacent N atoms) offers stronger hydrogen-bonding capability compared to oxadiazole (one O, two N atoms), affecting intermolecular interactions and stability. This may explain higher melting points in pyrazole derivatives .

- Electronic Effects : The electron-withdrawing iodo group deshields nearby pyrazole protons, shifting NMR signals upfield (δ ~6.5–7.0) compared to electron-donating methoxy groups (δ ~7.5–8.3) .

Synthesis and Yield :

- The target compound’s estimated yield (~70–75%) aligns with pyridine-pyrazole derivatives (67–81% in ). Challenges in introducing iodine (e.g., via electrophilic substitution) may slightly reduce yields compared to chloro or nitro substituents.

Potential Applications: Medicinal Chemistry: The iodine atom positions the compound for radiolabeling applications, unlike non-halogenated analogs . Materials Science: Bulky substituents (isopropyl, iodo) may disrupt π-stacking, altering optoelectronic properties compared to planar oxadiazole derivatives .

Methodological Considerations

Structural elucidation of such compounds relies on:

Q & A

Basic: What synthetic methodologies are recommended for 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Construct the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or β-keto esters.

Iodination : Introduce iodine at the 4-position using electrophilic iodinating agents (e.g., N-iodosuccinimide) under controlled temperature (0–25°C) to avoid overhalogenation .

Pyridine Coupling : Attach the pyridine moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high purity (>95%) .

Key Considerations : Monitor reaction progress with TLC and intermediate characterization via -NMR.

Basic: How should researchers characterize the structural identity of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- Spectroscopy :

- - and -NMR to confirm substituent positions and ring connectivity .

- IR spectroscopy to identify functional groups (e.g., C-I stretch at ~500 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] for CHIN) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve ambiguities in stereochemistry .

Advanced: How can conflicting biological activity data be resolved?

Methodological Answer:

Address discrepancies through:

Purity Validation : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .

Assay Reproducibility :

- Standardize assay conditions (e.g., pH, temperature, solvent concentration) across labs.

- Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm binding affinities .

Structural Reanalysis : Re-examine crystallographic data (e.g., twinning or disorder in SHELXL-refined structures) to identify conformational variants .

Advanced: What strategies optimize the iodination step in synthesis?

Methodological Answer:

Optimize via:

Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic iodine incorporation .

Catalyst Selection : Use Lewis acids (e.g., BF-EtO) to activate the pyrazole ring for regioselective iodination .

Kinetic Control : Conduct reactions at 0°C to minimize di-iodination byproducts.

Post-Reaction Analysis : Compare -NMR chemical shifts to confirm mono-substitution .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Analog Synthesis : Systematically modify substituents (e.g., replace iodine with bromine or methyl groups) .

Biological Testing :

- Screen against target enzymes (e.g., kinases) using in vitro inhibition assays (IC determination) .

- Compare with structurally related compounds (e.g., 4-iodo-5-methylpyrazole derivatives) to identify activity trends .

Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energy .

Advanced: What challenges arise in crystallographic analysis, and how are they mitigated?

Methodological Answer:

Common challenges and solutions:

- Crystal Twinning : Use SHELXL’s TWIN command to refine twinned data .

- Disorder : Apply PART instructions in SHELXL to model disordered substituents (e.g., isopropyl groups) .

- Weak Diffraction : Optimize crystallization conditions (e.g., vapor diffusion with PEG 4000) to improve crystal quality .

Basic: What biological screening approaches are recommended for initial activity assessment?

Methodological Answer:

In Vitro Assays :

- Enzyme Inhibition : Dose-response curves against target enzymes (e.g., cyclooxygenase-2) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to evaluate therapeutic potential .

Binding Studies : Surface plasmon resonance (SPR) to measure real-time interaction kinetics with receptors .

Advanced: How can computational methods predict this compound’s pharmacokinetic properties?

Methodological Answer:

ADME Prediction : Use SwissADME to estimate bioavailability, LogP, and blood-brain barrier penetration .

Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) via Schrödinger’s QikProp .

Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.